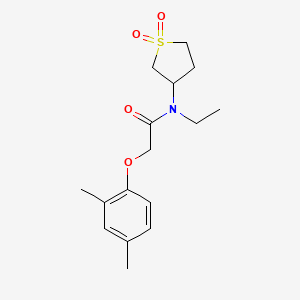

2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide

Descripción

2-(2,4-Dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide is an acetamide derivative featuring a 2,4-dimethylphenoxy group attached to an ethyl-substituted sulfone-modified tetrahydrothiophen ring. This compound belongs to the aroxyacetamide class, which is notable for diverse biological activities, including anticonvulsant and antimicrobial properties .

Propiedades

IUPAC Name |

2-(2,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-4-17(14-7-8-22(19,20)11-14)16(18)10-21-15-6-5-12(2)9-13(15)3/h5-6,9,14H,4,7-8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEZLRIQIYFVIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)COC2=C(C=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide is a synthetic molecule that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H25NO5S

- Molecular Weight : 391.5 g/mol

- CAS Number : 879940-65-5

The compound features a tetrahydrothiophene ring with a sulfonyl group and a dimethylphenoxy moiety, which may contribute to its bioactivity.

Research indicates that compounds similar in structure to this compound often exhibit interactions with various biological targets:

- Enzyme Inhibition : Compounds with similar functional groups have been noted for their ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The presence of phenoxy groups suggests potential interactions with neurotransmitter receptors or other signaling pathways.

- Antioxidant Activity : The thiophene ring may confer antioxidant properties, protecting cells from oxidative stress.

In Vitro Studies

Studies on related compounds demonstrate various biological activities:

- Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains, indicating potential for use as antimicrobial agents.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation markers in cell cultures.

Case Studies

Although direct case studies focusing solely on this compound are scarce, insights can be drawn from related research:

- Case Study on Antimicrobial Efficacy : A study demonstrated that a compound with a similar phenoxy structure exhibited significant antibacterial activity against Staphylococcus aureus.

- Case Study on Anti-inflammatory Properties : Research involving a thiophene derivative showed reduced inflammatory responses in animal models, suggesting potential applications in treating inflammatory diseases.

Comparación Con Compuestos Similares

Compound A : N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide

- Key Differences: N-substituent: 2-fluorobenzyl vs. ethyl. Phenoxy group: 4-isopropyl vs. 2,4-dimethyl.

- Impact: The 2-fluorobenzyl group increases lipophilicity and may enhance blood-brain barrier penetration compared to the ethyl group.

Compound B : N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide

- Key Differences: N-substituent: 4-chlorobenzyl vs. ethyl. Phenoxy group: 2-methoxy vs. 2,4-dimethyl.

- The methoxy group on the phenoxy ring increases electron-donating properties, altering reactivity compared to methyl substituents.

Phenoxy Group Modifications

Compound C : N’-(4-Hydroxybenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide

- Key Differences :

- Incorporates a 1,3,4-oxadiazole-thioacetohydrazide scaffold instead of a direct acetamide linkage.

- Impact :

Compound D : N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenoxy)acetamide (5c)

- Key Differences :

- Replaces the tetrahydrothiophen sulfone with a thiazol ring.

Anticonvulsant Activity

- Target Compound: No direct data provided, but structurally related aroxyacetamides (e.g., Compound XVI in ) show 100% protection in maximal electroshock seizure (MES) assays at 100 mg/kg .

- Compound VIII () : Exhibits 75% anticonvulsant protection in rats (oral administration), suggesting substituents on the acetamide nitrogen critically modulate activity.

Antimicrobial and Pesticidal Potential

- Compound D (5c) : Demonstrates antimicrobial activity attributed to the thiazol and bromobenzyl groups .

- Pesticide Analogues (–9) : Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) highlight the role of chloro and methoxy groups in herbicidal activity, suggesting structural motifs that may overlap with the target compound’s design .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.